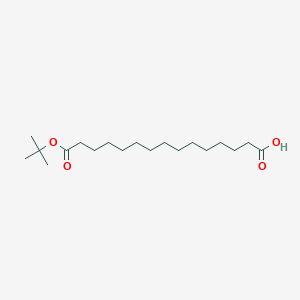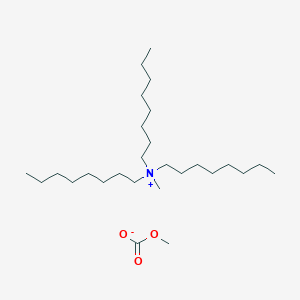
Methyltrioctylammonium methyl carbonate, approx. 50% in methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltrioctylammonium methyl carbonate (MTCM) is an organic compound that has been used in various scientific research applications. Despite its relatively low molecular weight (MW = 439.83 g/mol), MTCM has a high solubility in methanol (approx. 50%) and can be used as a reagent for various organic syntheses. In
Mecanismo De Acción
Methyltrioctylammonium methyl carbonate, approx. 50% in methanol acts as a nucleophile in organic syntheses, meaning that it is capable of attacking electrophilic substrates. This allows this compound to act as a catalyst in organic syntheses, allowing for the formation of more complex molecules. Additionally, this compound can act as a ligand, forming coordination complexes with metal ions. These complexes can then be used in various catalytic reactions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cell culture studies, this compound has been shown to have anti-inflammatory and anti-proliferative effects. Additionally, this compound has been shown to have anti-cancer effects in animal models. This compound has also been shown to have anti-microbial effects, and can be used to inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyltrioctylammonium methyl carbonate, approx. 50% in methanol has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, and can be synthesized in a two-step reaction. Additionally, this compound has a high solubility in methanol, making it easy to work with in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. First, this compound is a relatively expensive reagent, making it difficult to use in large-scale experiments. Additionally, this compound can be toxic if not handled properly, and should be handled with caution.
Direcciones Futuras
Given the potential applications of Methyltrioctylammonium methyl carbonate, approx. 50% in methanol, there are a number of potential future directions for research. First, this compound could be further investigated for its anti-inflammatory and anti-proliferative effects. Additionally, this compound could be used in the development of new drug delivery systems and tissue engineering applications. Finally, this compound could be further investigated for its anti-microbial effects, and could potentially be used in the development of new antibiotics.
Métodos De Síntesis
Methyltrioctylammonium methyl carbonate, approx. 50% in methanol can be synthesized by a two-step reaction. First, methyltrioctylammonium chloride (MTAC) is reacted with a methyl carbonate solution in methanol. The reaction proceeds through a nucleophilic substitution reaction, forming this compound and methanol chloride. The reaction is then followed by a distillation step to separate the this compound from the methanol chloride.
Aplicaciones Científicas De Investigación
Methyltrioctylammonium methyl carbonate, approx. 50% in methanol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as polymers and pharmaceuticals. This compound has also been used in the synthesis of polymers for drug delivery systems, and as a catalyst in the synthesis of polyols. Additionally, this compound has been used in the synthesis of polymers for tissue engineering applications.
Propiedades
IUPAC Name |
methyl carbonate;methyl(trioctyl)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.C2H4O3/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5-2(3)4/h5-25H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQCJSYCIGMTEE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.COC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H57NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

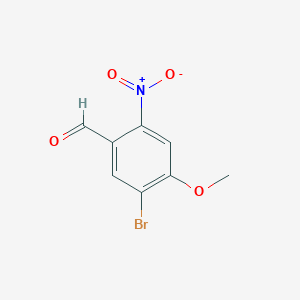
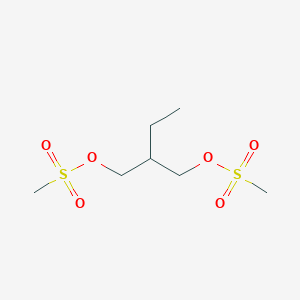
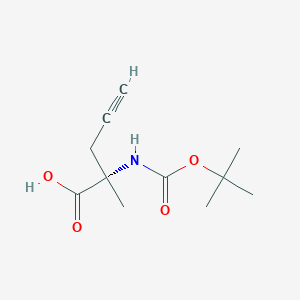
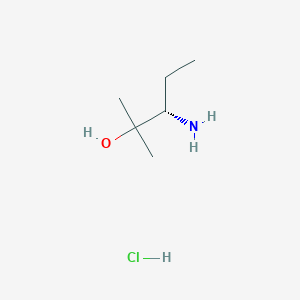
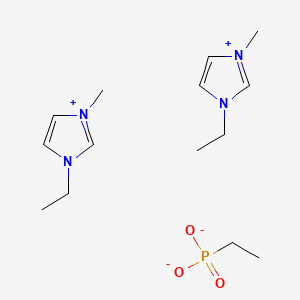
![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
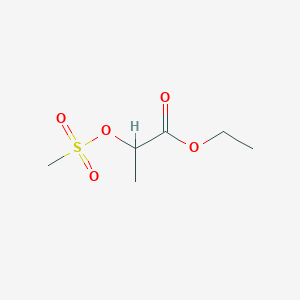
![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)
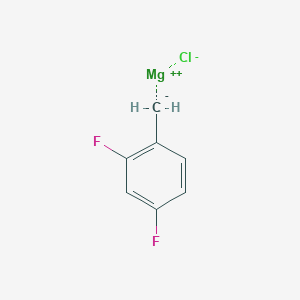
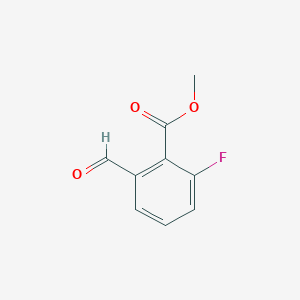
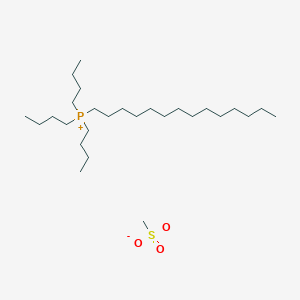
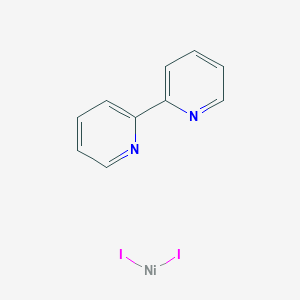
![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)
